Cas no 937689-83-3 ((2-methyl-3,5-dinitrophenyl)hydrazine)

(2-methyl-3,5-dinitrophenyl)hydrazine structure
937689-83-3 structure
商品名:(2-methyl-3,5-dinitrophenyl)hydrazine
CAS番号:937689-83-3
MF:C7H8N4O4
メガワット:212.16282081604
CID:6598500
PubChem ID:23009722

(2-methyl-3,5-dinitrophenyl)hydrazine 化学的及び物理的性質

名前と識別子

    • (2-methyl-3,5-dinitrophenyl)hydrazine
    • EN300-1799087
    • 937689-83-3
    • AKOS004121747
    • インチ: 1S/C7H8N4O4/c1-4-6(9-8)2-5(10(12)13)3-7(4)11(14)15/h2-3,9H,8H2,1H3
    • InChIKey: HJGVPRPKIMEWKL-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=CC(=CC(=C1C)NN)[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 212.05455475g/mol
  • どういたいしつりょう: 212.05455475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 130Ų

(2-methyl-3,5-dinitrophenyl)hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1799087-0.5g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
0.5g
$974.0 2023-09-19
Enamine
EN300-1799087-5.0g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
5g
$2940.0 2023-06-02
Enamine
EN300-1799087-5g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
5g
$2940.0 2023-09-19
Enamine
EN300-1799087-1.0g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
1g
$1014.0 2023-06-02
Enamine
EN300-1799087-0.05g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
0.05g
$851.0 2023-09-19
Enamine
EN300-1799087-0.25g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
0.25g
$933.0 2023-09-19
Enamine
EN300-1799087-0.1g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
0.1g
$892.0 2023-09-19
Enamine
EN300-1799087-10.0g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
10g
$4360.0 2023-06-02
Enamine
EN300-1799087-2.5g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
2.5g
$1988.0 2023-09-19
Enamine
EN300-1799087-1g
(2-methyl-3,5-dinitrophenyl)hydrazine
937689-83-3
1g
$1014.0 2023-09-19

(2-methyl-3,5-dinitrophenyl)hydrazine 関連文献

(2-methyl-3,5-dinitrophenyl)hydrazineに関する追加情報

Compound (2-Methyl-3,5-Dinitrophenyl)Hydrazine (CAS No. 937689-83-3): Synthesis, Applications, and Emerging Research Insights

The compound (2-methyl-3,5-dinitrophenyl)hydrazine, identified by the Chemical Abstracts Service (CAS) registry number 937689-83-3, represents a structurally unique organic compound with significant relevance in chemical synthesis and biomedical research. This nitroaryl hydrazone derivative combines the reactivity of hydrazine groups with the electronic properties of nitro and methyl substituents on a benzene ring. Its molecular formula C7H7N5O4 reflects a complex interplay between aromaticity and functional group interactions that underpin its diverse applications.

The synthesis of (2-methyl-3,5-dinitrophenyl)hydrazine typically involves nitration of substituted anilines followed by condensation with hydrazine derivatives. Recent advancements in green chemistry have led to solvent-free methodologies using microwave-assisted synthesis, as demonstrated in a 2022 study published in Catalysis Science & Technology. Researchers achieved yields exceeding 90% using heterogeneous catalysts such as montmorillonite K10 clay, significantly reducing environmental impact compared to traditional reflux methods involving concentrated nitric acid. This approach highlights the compound's evolving role in sustainable chemical manufacturing processes.

In biomedical applications, this compound serves as a versatile intermediate for synthesizing bioactive molecules. A notable application involves its use as a precursor for developing fluorescent probes targeting reactive oxygen species (ROS). A 2021 study in Bioconjugate Chemistry described conjugation with fluorescein derivatives to create sensors capable of detecting hydrogen peroxide levels in live cells with nanomolar sensitivity. The nitro groups provide redox-active sites while the hydrazone linkage ensures cellular permeability—a critical balance for intracellular imaging applications.

Ongoing research explores this compound's potential in drug delivery systems. A collaborative study between MIT and ETH Zurich (published in Nano Letters, 2023) demonstrated its utility as a crosslinking agent for creating pH-responsive hydrogels. The methyl group modulates hydrogel swelling behavior while the nitro groups enable controlled drug release under acidic conditions mimicking tumor microenvironments. This work underscores its role in advancing stimuli-responsive biomaterials for targeted therapeutics.

In analytical chemistry, this compound's unique UV-vis absorption profile at ~410 nm has enabled novel sensor development for heavy metal ions. Researchers at Tsinghua University reported its use as a chromogenic reagent for mercury detection through coordination-induced aggregation assays (Analytica Chimica Acta, 2024). The azo-like structural features facilitate selective interaction with Hg²⁺ ions, offering detection limits below 1 ppb—a critical advancement for environmental monitoring applications.

Recent computational studies using density functional theory (DFT) have revealed unexpected photophysical properties. A team from Cambridge University (Journal of Physical Chemistry C, 2024) identified photoinduced electron transfer mechanisms when the compound is incorporated into graphene oxide frameworks. These findings suggest potential applications in photovoltaic materials where the nitro groups act as electron acceptors while the hydrazone moiety enhances charge separation efficiency—a promising direction for renewable energy research.

Evolving regulatory frameworks emphasize responsible handling practices due to this compound's inherent chemical reactivity. While not classified under current scheduling regulations (as per latest ECHA updates), standard precautions include inert atmosphere storage and PPE use during handling—practices increasingly supported by automated synthesis platforms like those developed by Asymchem Innovations (patent US11446654B1). These systems ensure operational safety while maintaining scalability for industrial production needs.

Ongoing investigations into its biodegradation pathways are addressing sustainability concerns through metabolic engineering approaches. A synthetic biology project at Stanford (Molecular Systems Biology, 2024 preprint) engineered Escherichia coli strains expressing enzymes capable of hydrolyzing the hydrazone bond under aerobic conditions. Such advancements position this compound favorably within circular economy frameworks by enabling closed-loop material cycles.

The intersection of computational modeling and experimental validation continues to drive innovation around this molecule's properties. Machine learning algorithms trained on quantum chemistry datasets are now predicting novel applications such as catalytic intermediates for CO₂ reduction reactions—a frontier explored in a recent Nature Communications study where nitrogen-rich organic structures like this compound showed unexpected selectivity towards formate production under ambient conditions.

In conclusion, (2-methyl-3,5-dinitrophenyl)hydrazine (CAS No. 937689-83-3) exemplifies how multifunctional organic compounds bridge traditional chemistry disciplines with cutting-edge biomedical and materials science applications. Its structural features enable solutions ranging from precise biosensing to sustainable energy systems while ongoing research continues to uncover new paradigms across multiple scientific frontiers.

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